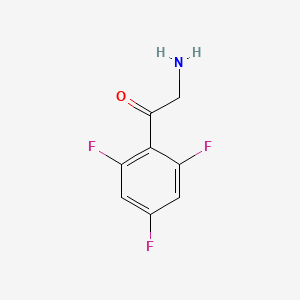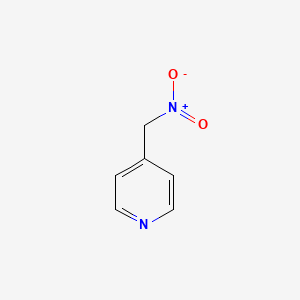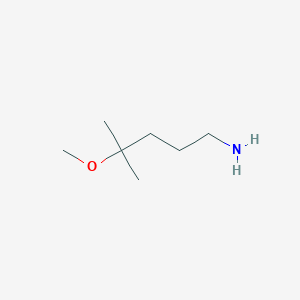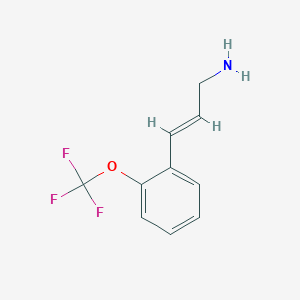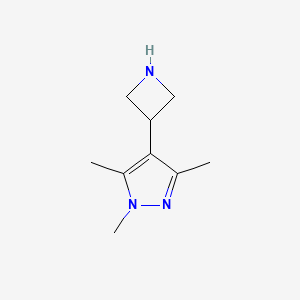![molecular formula C26H57N5O6 B13596660 1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine](/img/structure/B13596660.png)
1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine is a complex organic compound with a molecular formula of C26H57N5O6 and a molecular weight of 535.8 g/mol. This compound is characterized by its multiple ether and amine functional groups, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
The synthesis of 1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine involves several steps:
Starting Materials: The synthesis begins with the preparation of the polyamine core, which includes compounds such as 1-N-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine and 2-{2-[4-(2-{[2-(2-aminoethoxy)ethyl]amino}ethyl)piperazin-1-yl]ethoxy}ethan-1-amine.
Reaction Conditions: The polyamine core is combined with an excess of epoxide tails, such as 1,2-epoxydodecane, 1,2-epoxytetradecane, or 1,2-epoxyhexadecane, in glass scintillation vials.
Industrial Production: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the amine groups to their corresponding amines or amides.
Substitution: The ether and amine groups can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogenating agents, reducing agents, and oxidizing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction may produce amides.
Aplicaciones Científicas De Investigación
1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: It is used in the study of biological systems, particularly in the development of drug delivery systems and as a component in the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials, particularly in the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various molecular targets, including enzymes, receptors, and transport proteins, depending on its specific application.
Pathways Involved: The pathways involved in the compound’s mechanism of action include signal transduction pathways, metabolic pathways, and transport pathways. The specific pathways depend on the compound’s application and the biological system being studied.
Comparación Con Compuestos Similares
1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine can be compared with other similar compounds:
Similar Compounds: Similar compounds include other polyamine-based molecules with ether and amine functional groups, such as 1-N-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine and 2-{2-[4-(2-{[2-(2-aminoethoxy)ethyl]amino}ethyl)piperazin-1-yl]ethoxy}ethan-1-amine.
Uniqueness: The uniqueness of this compound lies in its specific combination of ether and amine functional groups, which provide it with unique chemical and biological properties.
Propiedades
Fórmula molecular |
C26H57N5O6 |
|---|---|
Peso molecular |
535.8 g/mol |
Nombre IUPAC |
3-[2-[2-[3-[2-[4-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]piperazin-1-yl]ethylamino]propoxy]ethoxy]ethoxy]propan-1-amine |
InChI |
InChI=1S/C26H57N5O6/c27-5-1-15-32-19-23-36-25-21-34-17-3-7-29-8-10-31-13-11-30(12-14-31)9-4-18-35-22-26-37-24-20-33-16-2-6-28/h29H,1-28H2 |
Clave InChI |
ZDRKOSFIVUBHGF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCOCCOCCOCCCN)CCNCCCOCCOCCOCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Bromo-4-chlorophenyl)methyl]piperazine](/img/structure/B13596580.png)

![1-[(3-fluoro-3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B13596594.png)
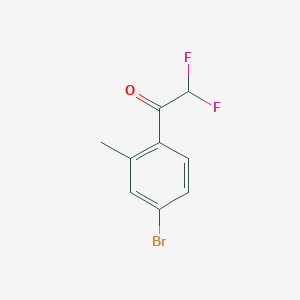

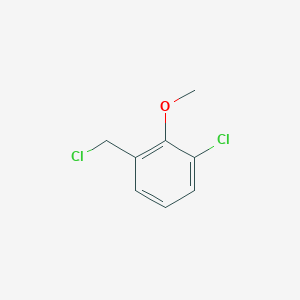
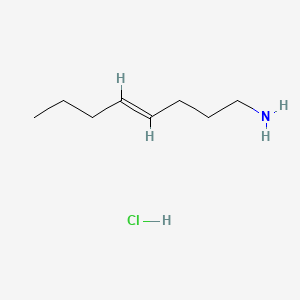
![2-methyl-5-{1-[(5-methylpiperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}-N-phenylbenzamide hydrochloride](/img/structure/B13596619.png)
![[(3-Bromo-4,5-dimethoxyphenyl)methyl]hydrazine](/img/structure/B13596622.png)
